2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a sulfanyl-linked acetamide derivative characterized by a 4-bromophenyl group attached via a sulfur atom (sulfanyl bridge) to an acetamide scaffold, which is further substituted with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGTOVCEIPUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-bromothiophenol with 4-methoxyaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-bromothiophenol is reacted with an acylating agent to form 4-bromophenyl thioacetate.
Step 2: The thioacetate is then reacted with 4-methoxyaniline to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group in the compound undergoes oxidation to form sulfoxides or sulfones, which are critical for modifying its pharmacological profile.
Key Reagents and Conditions
| Reagent/Condition | Role | Product Type |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Mild oxidizing agent | Sulfoxide |
| m-Chloroperbenzoic acid | Selective oxidizing agent | Sulfone |
| Reflux in THF or DCM | Solvent system for controlled oxidation |
Mechanistic Insights
Oxidation proceeds via electrophilic attack on the sulfur atom, leading to the formation of sulfoxide intermediates. Further oxidation yields sulfones. This transformation alters the compound’s lipophilicity and may enhance its biological activity by introducing polar functional groups.
Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution, enabling structural diversification.
Key Reagents and Conditions
| Reagent/Condition | Role | Product Type |
|---|---|---|
| Sodium methoxide (NaOMe) | Nucleophile | Substituted derivatives |
| Potassium tert-butoxide | Base for deprotonation | |
| Polar aprotic solvents (DMF, DMSO) | Reaction medium |
Mechanistic Insights
Substitution occurs via a two-step process:
-
Base-mediated deprotonation of the aromatic ring activates the bromine for displacement.
-
Nucleophilic attack replaces bromine with substituents like methoxy, hydroxyl, or amino groups .
Case Study
Suzuki-Miyaura coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and boronic acids can introduce aryl groups, as demonstrated in biphenyl synthesis .
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines, though this reaction is less commonly reported for this compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The mechanism of action is believed to involve the inhibition of specific enzymes or proteins that are crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity, often outperforming established chemotherapeutic agents like doxorubicin .
Key findings include:
- Cytotoxicity : Exhibits selective toxicity towards cancer cells while sparing normal cells.
- Mechanism : Involves interaction with thiol groups in proteins, potentially leading to enzyme inhibition .
Enzyme Inhibition
The sulfanyl group in this compound allows it to participate in enzyme inhibition studies. It can form covalent bonds with thiol groups in proteins, affecting various biochemical pathways. This property makes it a candidate for exploring new therapeutic agents targeting specific enzymes involved in disease processes .
Medicinal Chemistry
In medicinal chemistry, 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide serves as an intermediate for synthesizing other complex organic molecules. Its unique structure allows researchers to modify it further to enhance its biological activity or develop derivatives with improved pharmacological profiles .
Material Science
The compound's chemical properties also lend themselves to applications in material science , where it can be utilized in developing new materials with specific properties such as polymers and coatings. Its ability to interact with various substrates makes it suitable for creating functional materials with tailored characteristics .
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the efficacy of various derivatives of similar compounds against human cancer cell lines. Results indicated that modifications in the structure significantly affected the anticancer activity, suggesting a strong structure-activity relationship .
- Enzyme Interaction Analysis : Research focused on how the sulfanyl group interacts with different enzymes showed that compounds like this compound could effectively inhibit enzyme activity through covalent bonding, leading to potential therapeutic applications in treating diseases related to enzyme dysfunctions .
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The bromophenyl and methoxyphenyl groups can participate in hydrophobic interactions and hydrogen bonding, respectively, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Modifications and Bioactivity Trends
The compound’s key structural features are compared below with analogs from the evidence, focusing on substituents, linker groups, and reported activities.
Table 1: Substituent and Linker Comparisons
Key Observations:
- Linker Groups : Sulfonyl (SO₂) groups, as in compound 40 , are associated with anticancer activity, while sulfanyl (S) linkers (e.g., target compound and CDD-934506 ) may influence metabolic stability or binding flexibility .
- Substituent Effects: The 4-methoxyphenyl group is recurrent in hypoglycemic (e.g., 3a, IC₅₀ = 69 µM) and antitumor agents (e.g., 9, MGI% = 10%) . The bromine in the target compound could enhance lipophilicity and target affinity compared to non-halogenated analogs.
Biological Activity
2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H14BrNO2S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial studies. Understanding its biological activity involves exploring its mechanism of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structural features of this compound are significant for its biological activity. The presence of a bromophenyl group and a methoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H14BrNO2S |
| Molecular Weight | 353.24 g/mol |
| Functional Groups | Bromophenyl, Methoxy, Sulfanyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the bromophenyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding, respectively.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (Lung Carcinoma) : The compound demonstrated antiproliferative effects, with IC50 values indicating effective cell growth inhibition.
- MCF-7 (Breast Cancer) : Similar studies reported promising results in inhibiting MCF-7 cell line growth, suggesting potential as a chemotherapeutic agent .
The mechanism of action in cancer cells often involves the induction of apoptosis through caspase activation pathways. For instance, compounds structurally related to this compound have been shown to activate caspases 3, 8, and 9, leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary findings suggest that it may inhibit the growth of various bacterial strains. The presence of the sulfanyl group is hypothesized to play a role in its antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the efficacy of this compound against lung carcinoma cells.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
- Antimicrobial Evaluation :
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and what critical parameters influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-bromothiophenol with N-(4-methoxyphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile . Critical parameters include:
- Reaction temperature : Optimal yields are achieved at 80–100°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents enhance nucleophilicity of the thiol group.
- Molar ratios : A 1:1.2 molar ratio of chloroacetamide to 4-bromothiophenol minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product.
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For sulfanyl-acetamide derivatives, key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or dichloromethane.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K, with refinement using software like SHELXL .
- Stabilizing interactions :
- N–H···O hydrogen bonds between the acetamide NH and methoxy oxygen.
- C–H···π interactions between aromatic rings.
- Van der Waals forces from bromine’s electron-rich moiety.
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
While specific safety data for this compound is limited, general precautions for aryl sulfanyl and acetamide derivatives include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : In airtight containers, away from oxidizing agents, at 2–8°C.
Advanced: How can computational chemistry optimize the synthesis and predict reactivity of this compound?
Methodological Answer:
Integrated computational-experimental workflows are key:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Gaussian 09 or ORCA) .
- Solvent effects : Conduct COSMO-RS simulations to predict solvent compatibility and solubility.
- Reactivity prediction : Frontier molecular orbital (FMO) analysis reveals electrophilic/nucleophilic sites. For example, the sulfanyl group’s sulfur atom is highly nucleophilic, guiding functionalization strategies.
Advanced: How to resolve contradictions in reported biological activity data for sulfanyl acetamide derivatives?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values from 3–5 independent replicates.
- Structural benchmarking : Compare activity against N-(4-methoxyphenyl)acetamide (a common scaffold) to isolate the sulfanyl-bromophenyl moiety’s contribution .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, controlling for variables like cell line/passage number.
Advanced: What advanced spectroscopic techniques characterize the electronic environment of the sulfanyl and acetamide groups?
Methodological Answer:
- NMR spectroscopy :
- FT-IR : Stretching vibrations at ~3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), and 690 cm⁻¹ (C–S).
- XPS : Sulfur 2p peaks at ~163–164 eV (sulfanyl group) differentiate it from sulfonyl/sulfonic derivatives.
Advanced: How to design experiments probing the compound’s mechanism of action in antimicrobial studies?
Methodological Answer:
- Target identification : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase).
- Membrane permeability : Use fluorescence assays (e.g., SYTOX Green) to assess disruption of microbial membranes.
- Resistance profiling : Compare MIC values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
